恩曲他滨-2'-O-葡萄糖醛酸苷

描述

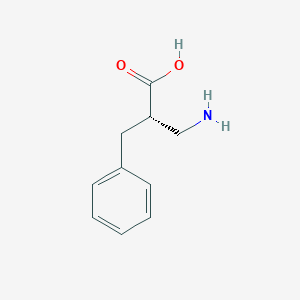

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used for the treatment and prophylaxis of HIV . It is a cytidine analogue . The drug works by inhibiting HIV reverse transcriptase, preventing transcription of HIV RNA to DNA . Emtricitabine is approximately 86% unmetabolized . Approximately 9% of a dose is metabolized to 3’-sulfoxide diastereomers, 4% to the 2’-O-glucuronide, and a minor amount is converted to 5-fluorocytosine .

Synthesis Analysis

The synthetic approach adopted for emtricitabine involves introduction of the pyrimidine base in the 1,3-oxathiolane ring . There are various processes used in the prior art for the preparation of emtricitabine using different synthetic approaches . Generally, the process involves enzymatic or stereoselective chemical synthesis for the preparation of chiral emtricitabine .

Molecular Structure Analysis

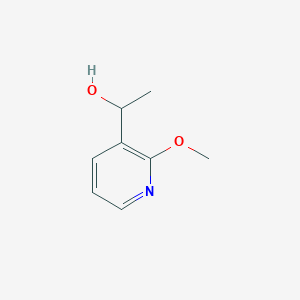

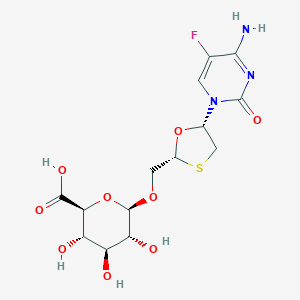

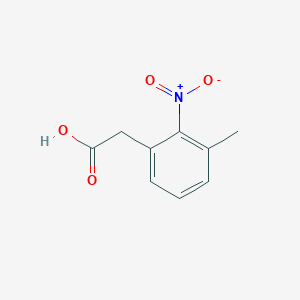

The molecular formula of Emtricitabine-2’-o-glucuronide is C14H18FN3O9S . Its average mass is 423.371 Da and its monoisotopic mass is 423.074768 Da .

Chemical Reactions Analysis

Emtricitabine is converted intracellularly to the active triphosphate form . It undergoes minimal biotransformation via oxidation and glucuronide conjugation .

Physical And Chemical Properties Analysis

The molecular formula of Emtricitabine-2’-o-glucuronide is C14H18FN3O9S . Its average mass is 423.371 Da and its monoisotopic mass is 423.074768 Da .

科学研究应用

药代动力学和药物相互作用:恩曲他滨是一种有效的核苷逆转录酶抑制剂,与其他抗逆转录病毒药物联合用于 HIV 治疗。它主要通过肾脏排泄,其药代动力学特征已被评估以了解与其他核苷类抗病毒药物的潜在药物相互作用 (Zong et al., 2007)。

乙型肝炎治疗:恩曲他滨已显示出对乙型肝炎病毒 (HBV) 的临床活性。一项双盲研究表明,慢性 HBV 患者在接受恩曲他滨治疗 48 周后,组织学、病毒学和生化方面均有显着改善 (Lim et al., 2006)。

艾滋病毒感染的管理:恩曲他滨是针对艾滋病毒感染的抗逆转录病毒疗法 (ART) 的有效组成部分。它可降低和维持 ART 初治成人的病毒载量,并且通常耐受性良好 (Frampton & Perry, 2005)。

抗病毒特性:恩曲他滨在抗逆转录病毒初治患者的联合治疗中的疗效已得到评估,显示出比司他夫定更高的病毒学疗效和耐受性 (Saag et al., 2004)。

药物分析和稳定性:已开发分析技术来测试药物和生物系统中的恩曲他滨,重点关注其稳定性和降解 (Shelke et al., 2022)。

长期安全性和抗病毒活性:一项为期两年的研究评估了恩曲他滨在慢性乙型肝炎感染患者中的长期安全性和抗病毒活性,显示出有效的抗病毒反应和良好的耐受性 (Gish et al., 2005)。

药物转运和胎盘转移:研究表明,多种药物转运蛋白参与恩曲他滨的胎盘转运,表明其参与妊娠期间的治疗 (Zeng et al., 2019)。

安全和危害

Emtricitabine can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis) and liver problems . Severe acute exacerbations of hepatitis B (HBV) have been reported in patients who are coinfected with HIV-1 and HBV and have discontinued emtricitabine . Hepatic function should be monitored closely with both clinical and laboratory follow-up for at least several months in patients who are coinfected with HIV-1 and HBV and discontinue emtricitabine .

未来方向

Emtricitabine is always used in combination with other HIV medicines . It is also effective against hepatitis B virus infection (HBV), and it may be included as part of an antiretroviral therapy (ART) regimen to treat both HIV and HBV infection in people with HIV/HBV coinfection . In addition to emtricitabine, the ART regimen should include another drug that is active against both HIV and HBV .

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O9S/c15-4-1-18(14(24)17-11(4)16)5-3-28-6(26-5)2-25-13-9(21)7(19)8(20)10(27-13)12(22)23/h1,5-10,13,19-21H,2-3H2,(H,22,23)(H2,16,17,24)/t5-,6+,7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLILDKWVMCMYID-ANAKBQEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)COC2C(C(C(C(O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N3C=C(C(=NC3=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438762 | |

| Record name | Emtricitabine O-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Emtricitabine-2'-o-glucuronide | |

CAS RN |

152128-78-4 | |

| Record name | Emtricitabine-2'-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emtricitabine O-|A-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMTRICITABINE-2'-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05BWI66K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)

![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)